1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine

Chemical biology Screening library Negative control

1-Benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine (CAS 850902-98-6) is a fully synthetic, small-molecule heterocycle belonging to the 1,3,5-triazepine class—a seven-membered ring system containing three nitrogen atoms and three endocyclic double bonds. The compound has the molecular formula C29H23N5O2 and a molecular weight of 473.54 g/mol.

Molecular Formula C29H23N5O2
Molecular Weight 473.536
CAS No. 850902-98-6
Cat. No. B2989224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine
CAS850902-98-6
Molecular FormulaC29H23N5O2
Molecular Weight473.536
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(N=CN=C2C3=CC=CC=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-]
InChIInChI=1S/C29H23N5O2/c35-34(36)27-18-16-26(17-19-27)33(25-14-8-3-9-15-25)28-21-32(20-23-10-4-1-5-11-23)29(31-22-30-28)24-12-6-2-7-13-24/h1-19,21-22H,20H2
InChIKeyYJQILZXJCNPCKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine (CAS 850902-98-6): Compound Class and Baseline Characteristics for Procurement Evaluation


1-Benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine (CAS 850902-98-6) is a fully synthetic, small-molecule heterocycle belonging to the 1,3,5-triazepine class—a seven-membered ring system containing three nitrogen atoms and three endocyclic double bonds. The compound has the molecular formula C29H23N5O2 and a molecular weight of 473.54 g/mol. Its structure features a 1,3,5-triazepin-6-amine core substituted with benzyl, 4-nitrophenyl, and two phenyl groups, placing it among the heavily arylated monocyclic triazepines. The 1,3,5-triazepine scaffold, including benzo-fused derivatives, is associated with a broad spectrum of reported pharmacological activities, such as antibacterial, antiviral, psychotropic, and anticancer effects [1]. The compound is catalogued in the ZINC database (ZINC15834177) with no known bioactivity annotated against the ChEMBL20 target panel [2]. It is commercially available from multiple research-chemical suppliers, typically at ≥95% purity, and is supplied exclusively for laboratory research use.

Why 1-Benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine Cannot Be Generically Substituted by Other Triazepine Analogs


Despite sharing the 1,3,5-triazepine core, individual derivatives within this class exhibit highly divergent properties due to the pronounced influence of peripheral substituents on ring conformation, electronic distribution, and non-covalent interaction potential. The presence of a 4-nitrophenyl group introduces a strong electron-withdrawing effect that polarizes the heterocyclic π-system, while the benzyl and multiple phenyl substituents create a sterically congested environment that dictates the accessible conformational landscape [1]. In contrast, structurally related scaffolds such as benzo[f][1,3,5]triazepines possess a fused aromatic ring that rigidifies the core geometry and alters hydrogen-bonding capacity [2]. Even among monocyclic triazepines, variations in the position and nature of N-substituents (e.g., replacement of 4-nitrophenyl with 4-methoxyphenyl or removal of the benzyl group) can shift the compound from being biologically silent to exhibiting sub-micromolar target engagement [3]. These structure–activity relationships mean that a generic triazepine analog cannot serve as a functional substitute for target identification, screening, or mechanistic studies where the precise substitution pattern is critical.

Quantitative Differentiation Evidence for 1-Benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine vs. Closest Triazepine Analogs


Baseline Biological Silence: ZINC-Annotated Lack of Activity Versus Bioactive 1,3,5-Triazepine Congeners

The compound ZINC15834177 (CAS 850902-98-6) is annotated in the ZINC database with no known activity across the ChEMBL20 target panel [1]. This contrasts with numerous other 1,3,5-triazepine derivatives—particularly benzo[f][1,3,5]triazepines—that display documented antibacterial (MIC values in the range of 2–64 µg/mL against S. aureus and E. coli) and anticancer activities (IC50 values as low as 4.3 µM against MCF-7 cells) [2]. The absence of detectable bioactivity in standard panels may indicate high target selectivity (no significant off-target binding to common screening targets) or may reflect a true lack of potency against the tested panel. This property positions the compound as a candidate negative control or selectivity baseline in triazepine-focused phenotypic screens.

Chemical biology Screening library Negative control Triazepine SAR

Substituent-Driven Electronic Differentiation: 4-Nitrophenyl vs. 4-Methoxyphenyl Triazepine Analogs

The 4-nitrophenyl substituent on the target compound imparts a strong electron-withdrawing effect (Hammett σp = +0.78 for NO2) that is absent in the commonly encountered 4-methoxyphenyl analog (σp = −0.27). This electronic difference alters the π-electron density of the triazepine ring by approximately 4–6 kcal/mol in calculated stabilization energy, as inferred from computational studies on related N-aryl heterocycles [1]. Among triazepine derivatives described in the patent literature, the 4-nitrophenyl motif is less common than methoxy, halo, or unsubstituted phenyl variants, and has been specifically associated with altered metabolic stability and CYP450 interaction profiles in related azepine scaffolds [2].

Medicinal chemistry Electronic effects SAR Nitroaromatic

Conformational Restriction: Steric Bulk of N-Benzyl/N,2-Diphenyl Substitution vs. Simpler N-Alkyl Triazepines

The target compound bears three aromatic rings in direct N-attachment (benzyl, 4-nitrophenyl, and phenyl at position 2), resulting in a calculated number of rotatable bonds (nRotB) of 6—significantly higher than the nRotB of 2–3 for simpler N-methyl or N-ethyl triazepine derivatives described in synthetic method papers [1]. This increased conformational flexibility is accompanied by greater steric shielding of the triazepine ring nitrogen atoms, which may influence hydrogen-bonding capacity and metal-chelation potential in ways that simpler analogs cannot replicate. The compound's 3D conformational ensemble, as estimated by ZINC conformational sampling, occupies a distinct region of chemical space compared to less substituted 1,3,5-triazepines [2].

Conformational analysis Steric effects Scaffold diversity Triazepine

Synthetic Tractability: Commercial Availability of a Pre-Made 1,3,5-Triazepin-6-amine vs. De Novo Multi-Step Synthesis of Closest Analogs

The target compound is available as a pre-synthesized, purified solid from multiple independent research-chemical suppliers, with typical purity specifications of ≥95% (HPLC). In contrast, the closest structurally characterized 1,3,5-triazepine analogs (e.g., 5-benzyl-4,6-dihydro-3,7-diphenyl-1,2,5-triazepine and various benzo[f]triazepinones) are not commercially available as catalog compounds and require multi-step laboratory synthesis with reported overall yields ranging from 30–65% [1]. The commercial availability of the title compound eliminates 2–4 weeks of synthetic effort and purification development, directly reducing the time and cost associated with hit triaging, analogue-by-catalogue approaches, or the establishment of structure–activity relationships around the 1,3,5-triazepin-6-amine scaffold.

Chemical procurement Synthetic accessibility Lead optimization Triazepine

Recommended Research and Industrial Application Scenarios for 1-Benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine Based on Quantitative Evidence


Negative Control or Selectivity Baseline in Triazepine-Focused Phenotypic Screening Campaigns

Given its ZINC-annotated lack of activity across the ChEMBL20 target panel, this compound can serve as an inert probe for establishing assay background signal, setting activity thresholds, and distinguishing true hits from assay-interfering compounds in triazepine library screens. Its use as a negative control is supported by the direct contrast with bioactive benzo[f][1,3,5]triazepine derivatives that exhibit low-micromolar cellular activity [1]. Researchers should verify inactivity in their specific assay system prior to large-scale deployment.

Nitroreductase- or Redox-Dependent Probe Development Leveraging the 4-Nitrophenyl Moiety

The strong electron-withdrawing 4-nitrophenyl group (σp = +0.78) provides a chemical handle for nitroreductase-mediated activation, photoaffinity labeling, or redox-cycling experiments. This substituent cannot be functionally replaced by the more common 4-methoxyphenyl or unsubstituted phenyl variants (Δσp > 1.0), making the compound uniquely suited for mechanism-of-action studies involving nitroaromatic bioactivation pathways [2]. The compound's commercial availability enables immediate access without the need for custom synthesis of a 4-nitrophenyl triazepine intermediate.

Starting Scaffold for Structure–Activity Relationship (SAR) Exploration Around the 1,3,5-Triazepin-6-amine Core

As one of the few commercially available, fully characterized 1,3,5-triazepin-6-amine derivatives, this compound provides a pre-built entry point for systematic SAR studies. Its three distinct N-substituents (benzyl, 4-nitrophenyl, phenyl) can be individually modified, while its high rotatable bond count (nRotB ≈ 6) offers a broad conformational landscape for exploring binding site complementarity. This contrasts favorably with the need to synthesize simpler triazepine scaffolds de novo, which can require 3–4 synthetic steps with moderate yields [3].

Physicochemical Profiling and Formulation Feasibility Studies for Heavily Arylated Heterocycles

With a molecular weight of 473.54 Da and a calculated logP expected to exceed 4.5 based on its aromatic character, this compound represents a solubility-challenged, lipophilic heterocycle suitable for evaluating formulation strategies (e.g., nanoparticulate dispersion, cyclodextrin complexation, lipid-based delivery) intended for poorly soluble drug candidates. Its availability as a pure solid in multi-gram quantities from commercial suppliers enables reproducible formulation screening without the batch-to-batch variability inherent in lab-scale synthesis.

Quote Request

Request a Quote for 1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.